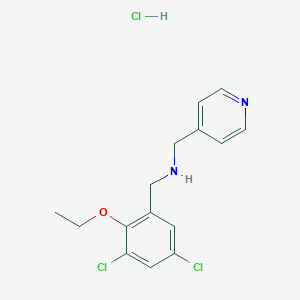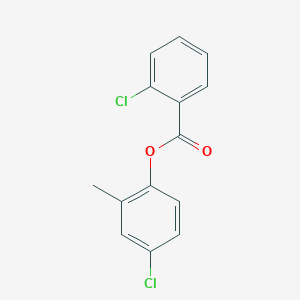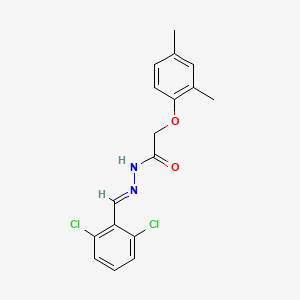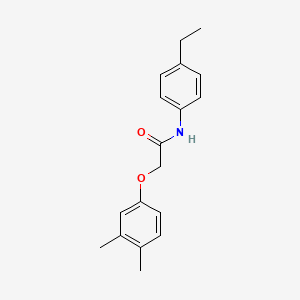![molecular formula C22H25ClN2O2 B5548778 8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)
8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of diazaspirodecanone derivatives, including the compound of interest, involves multiple steps, including condensation reactions, cyclization, and functional group modifications. These synthetic routes aim to introduce specific substituents that affect the molecule's biological activity and physical-chemical properties. For instance, Caroon et al. (1981) explored the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, highlighting the synthetic versatility of the diazaspirodecanone scaffold (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is characterized by X-ray diffraction and other analytical techniques to determine conformation, stereochemistry, and crystal packing. The study by Wang et al. (2011) on the crystal structure of a related compound provides insights into the spatial arrangement and interactions within the crystal lattice, crucial for understanding the compound's reactivity and properties (Wang et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound has been synthesized through condensation reactions, with one study focusing on its crystal structure determination through single-crystal X-ray diffraction. This analysis revealed a complex molecular structure incorporating planar and chair conformation rings, highlighting its intricate molecular geometry (Wang et al., 2011).
Antiviral Applications
- Anti-coronavirus Activity : Research into the antiviral properties of derivatives of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, which share a similar scaffold with the compound , found that certain derivatives inhibit human coronavirus replication. This suggests potential utility in antiviral drug development, indicating the versatility of the azaspirodecanone scaffold for generating compounds with significant antiviral activity (Çağla Begüm Apaydın et al., 2019).
Antimicrobial and Antifungal Properties
- Antifungal Agents : A study on 2,8-diazaspiro[4.5]decan-1-one derivatives revealed their potential as chitin synthase inhibitors and antifungal agents. Some derivatives showed moderated to excellent potency against chitin synthase and exhibited antifungal activity, highlighting the compound's relevance in the development of new antifungal therapies (Bing Li et al., 2019).
Anticonvulsant Activity
- Impact on Anticonvulsant Activity : N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, related to the compound , were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The study identified compounds with significant anticonvulsant activity, suggesting the potential of azaspirodecanone derivatives in the development of anticonvulsant therapies (J. Obniska et al., 2006).
Mécanisme D'action
Orientations Futures
The compound has shown significant potential as a RIPK1 inhibitor, suggesting its potential for further development as a therapeutic agent for various inflammatory diseases . Future research could focus on further structural optimization of this compound to enhance its potency and selectivity for RIPK1 .
Propriétés
IUPAC Name |
8-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-7-5-17(6-8-19)15-27-20-4-2-1-3-18(20)14-25-11-9-22(10-12-25)13-21(26)24-16-22/h1-8H,9-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKZSVBKFBJFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)
![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)





![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)



![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)
